Cas no 2098096-38-7 ((4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol)

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol structure
2098096-38-7 structure
Product Name:(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol
CAS No:2098096-38-7
MF:C13H19NO2
MW:221.29546380043
CID:5724706
PubChem ID:121199352
Update Time:2025-05-18

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2098096-38-7
    • (4-(2-ethoxyphenyl)pyrrolidin-3-yl)methanol
    • AKOS026706668
    • [4-(2-ethoxyphenyl)pyrrolidin-3-yl]methanol
    • F1907-1064
    • 3-Pyrrolidinemethanol, 4-(2-ethoxyphenyl)-
    • (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol
    • Inchi: 1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)12-8-14-7-10(12)9-15/h3-6,10,12,14-15H,2,7-9H2,1H3
    • InChI Key: KDXIMIHSZYAWDX-UHFFFAOYSA-N
    • SMILES: OCC1CNCC1C1C=CC=CC=1OCC

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.063±0.06 g/cm3(Predicted)
  • Boiling Point: 356.5±32.0 °C(Predicted)
  • pka: 14.93±0.10(Predicted)

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Additional information on (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Comprehensive Overview of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS No. 2098096-38-7): Properties, Applications, and Research Insights

The compound (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol (CAS No. 2098096-38-7) is a structurally unique pyrrolidine derivative that has garnered significant attention in pharmaceutical and chemical research. With its pyrrolidine core and ethoxyphenyl substituent, this molecule exhibits versatile properties, making it a subject of interest for drug discovery and material science applications. Its methanol functional group further enhances its reactivity, enabling diverse synthetic modifications.

In recent years, the demand for pyrrolidine-based compounds has surged due to their prevalence in bioactive molecules. Researchers are particularly intrigued by the 2-ethoxyphenyl moiety in this compound, as it mimics structural motifs found in CNS-active agents. A 2023 study highlighted its potential as a scaffold for neuroprotective agents, aligning with growing public interest in neurodegenerative disease research—a topic generating over 500,000 monthly searches globally.

The synthesis of CAS 2098096-38-7 typically involves multi-step organic reactions, with emphasis on stereoselective pyrrolidine formation. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity (>98%), a critical factor for pharmaceutical applications. Industry reports indicate increasing patent filings involving this compound, particularly for GPCR-targeted therapies—a hot topic in precision medicine discussions.

From a commercial perspective, (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol is classified as a research chemical with specialized suppliers catering to academic and industrial laboratories. Market analysis reveals a 15% annual growth in demand for such fine chemicals, driven by pharmaceutical R&D investments. Proper storage recommendations include protection from light at -20°C, following standard protocols for heterocyclic compound preservation.

Environmental and safety assessments of this compound show favorable biodegradation profiles, with no significant ecotoxicity concerns at research-scale usage. This aligns with current industry trends toward green chemistry—a search term with 300% growth since 2020. Computational studies predict good blood-brain barrier permeability, explaining its exploration for CNS applications in recent preclinical studies.

Future research directions for 2098096-38-7 may explore its catalytic applications in asymmetric synthesis or further investigate its structure-activity relationships in medicinal chemistry. The compound's chiral centers offer opportunities for developing enantioselective processes—a key focus area in modern synthetic chemistry. With increasing digitalization in chemical research, this compound's SMILES notation and InChIKey identifiers facilitate virtual screening and AI-assisted drug design workflows.

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